molecular formula C8H14O B13300063 2-Cyclopropyl-2-methylbutanal

2-Cyclopropyl-2-methylbutanal

Cat. No.: B13300063
M. Wt: 126.20 g/mol
InChI Key: LJAGQIRCWROFFH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Cyclopropyl-2-methylbutanal is an organic compound belonging to the class of aldehydes It features a cyclopropyl group and a methyl group attached to the second carbon of a butanal chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Cyclopropyl-2-methylbutanal can be achieved through several methods. One common approach involves the reaction of cyclopropyl methyl ketone with methoxymethyl triphenylphosphonium chloride in the presence of a base. This reaction produces 2-cyclopropylpropanal, which is then subjected to acidified hydrolysis to yield this compound .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process typically involves optimizing reaction conditions to maximize yield and minimize by-products. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-Cyclopropyl-2-methylbutanal undergoes various chemical reactions, including oxidation, reduction, and substitution. The aldehyde group is particularly reactive, making it susceptible to nucleophilic attacks.

Common Reagents and Conditions

    Oxidation: The compound can be oxidized to the corresponding carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction of this compound to the corresponding alcohol can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The aldehyde group can participate in nucleophilic substitution reactions, forming various derivatives depending on the nucleophile used.

Major Products Formed

    Oxidation: 2-Cyclopropyl-2-methylbutanoic acid

    Reduction: 2-Cyclopropyl-2-methylbutanol

    Substitution: Various substituted derivatives depending on the nucleophile

Scientific Research Applications

2-Cyclopropyl-2-methylbutanal has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Cyclopropyl-2-methylbutanal involves its reactivity as an aldehyde. The slightly positive carbon atom in the aldehyde group is susceptible to nucleophilic attacks, leading to various chemical transformations. In biological systems, the compound can interact with enzymes and other proteins, potentially forming covalent bonds and altering their function .

Comparison with Similar Compounds

Similar Compounds

  • 2-Methylpropanal
  • 3-Methylbutanal
  • Cyclopropylmethyl ketone

Uniqueness

2-Cyclopropyl-2-methylbutanal is unique due to the presence of both a cyclopropyl group and a methyl group on the same carbon atom. This structural feature imparts distinct reactivity and properties compared to other aldehydes. The cyclopropyl group introduces ring strain, making the compound more reactive in certain chemical reactions .

Properties

Molecular Formula

C8H14O

Molecular Weight

126.20 g/mol

IUPAC Name

2-cyclopropyl-2-methylbutanal

InChI

InChI=1S/C8H14O/c1-3-8(2,6-9)7-4-5-7/h6-7H,3-5H2,1-2H3

InChI Key

LJAGQIRCWROFFH-UHFFFAOYSA-N

Canonical SMILES

CCC(C)(C=O)C1CC1

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.